![molecular formula C13H11F3N2O2S B2383307 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide CAS No. 327093-05-0](/img/structure/B2383307.png)
3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the specific synthesis process for “3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide” is not available, a similar compound “3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide” has been synthesized by condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine .Scientific Research Applications
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide has been investigated for its potential as a DPP-IV inhibitor. DPP-IV is an enzyme involved in glucose metabolism and plays a crucial role in type 2 diabetes. Inhibition of DPP-IV can enhance insulin secretion and improve glycemic control. Researchers have explored this compound’s structure-activity relationship to optimize its inhibitory activity against DPP-IV .
Mechanism of Action
Target of Action
The primary target of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is a key target for the treatment of type 2 diabetes mellitus .
Mode of Action
3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide: interacts with DPP-IV, inhibiting its activity . The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, which stimulate insulin secretion in a glucose-dependent manner .
Biochemical Pathways
The inhibition of DPP-IV by 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-IV, the degradation of these hormones is reduced, leading to increased insulin secretion and decreased blood glucose levels .
Result of Action
The molecular and cellular effects of 3-Amino-N-(3-trifluoromethyl-phenyl)-benzenesulfonamide ’s action result in increased insulin secretion and decreased blood glucose levels . This can help in the management of type 2 diabetes mellitus .
properties
IUPAC Name |
3-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-3-1-5-11(7-9)18-21(19,20)12-6-2-4-10(17)8-12/h1-8,18H,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRXTKNBQCSDLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.